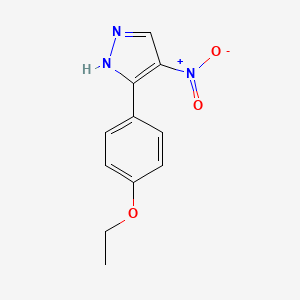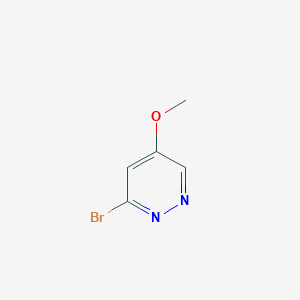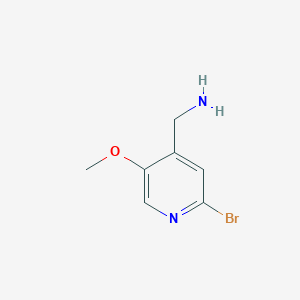
Benzyl (4-aminotetrahydro-2H-pyran-3-YL)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl (4-aminotetrahydro-2H-pyran-3-YL)carbamate is a chemical compound with a complex structure that includes a benzyl group, an aminotetrahydropyran ring, and a carbamate moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (4-aminotetrahydro-2H-pyran-3-YL)carbamate typically involves multiple steps. One common method includes the reaction of benzyl chloroformate with 4-aminotetrahydro-2H-pyran-3-ol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include continuous flow reactors and the use of catalysts to enhance the reaction rate and yield. The choice of solvents and reagents is optimized to ensure cost-effectiveness and environmental sustainability.
化学反応の分析
Types of Reactions
Benzyl (4-aminotetrahydro-2H-pyran-3-YL)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl carbamate oxides, while reduction could produce benzyl amines.
科学的研究の応用
Benzyl (4-aminotetrahydro-2H-pyran-3-YL)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of polymers and other materials with specialized properties.
作用機序
The mechanism of action of Benzyl (4-aminotetrahydro-2H-pyran-3-YL)carbamate involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, making the compound useful in medicinal chemistry for developing enzyme inhibitors.
類似化合物との比較
Similar Compounds
- Benzyl carbamate
- 4-aminotetrahydro-2H-pyran-3-yl carbamate
- Benzyl (4-hydroxytetrahydro-2H-pyran-3-yl)carbamate
Uniqueness
Benzyl (4-aminotetrahydro-2H-pyran-3-YL)carbamate is unique due to the presence of both an aminotetrahydropyran ring and a benzyl group. This combination provides distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for.
特性
分子式 |
C13H18N2O3 |
|---|---|
分子量 |
250.29 g/mol |
IUPAC名 |
benzyl N-(4-aminooxan-3-yl)carbamate |
InChI |
InChI=1S/C13H18N2O3/c14-11-6-7-17-9-12(11)15-13(16)18-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9,14H2,(H,15,16) |
InChIキー |
DDFCNUXELNLTKZ-UHFFFAOYSA-N |
正規SMILES |
C1COCC(C1N)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Chloro-5-methoxypyridin-4-YL)-6,7-dihydro-1H-pyrrolo[3,2-C]pyridin-4(5H)-one](/img/structure/B11788960.png)


![6-(Tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B11788978.png)


![4-(3'-Ethoxy-[1,1'-biphenyl]-4-YL)-1H-pyrazol-3-OL](/img/structure/B11789015.png)

![4-(5,6-Dimethylbenzo[d]oxazol-2-yl)-N,N-diethylaniline](/img/structure/B11789017.png)



![Ethyl 2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789032.png)
![2-(Tetrahydrofuran-2-yl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11789036.png)
